Meta- vs. Para-Linker Regioisomerism: Impact on Kinase Profiling Potential and Off-Target Liability
The target compound bears the imidazo[2,1-b]thiazole moiety at the meta position of the central phenyl ring, whereas the otherwise identical para-substituted isomer (3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide; CAS 893986‑55‑5) has the linker attached at the para position . In the imidazo[2,1-b]thiazole FLT3‑inhibitor chemotype, meta‑ vs. para‑linker connectivity is a critical determinant of kinase binding pose; the para‑linked isomer functions as a potent FLT3 inhibitor, whereas the meta‑linked geometry is expected to project the 3‑methyl‑4‑nitrobenzamide warhead into a divergent region of the ATP‑binding pocket, potentially altering kinase‑selectivity profiles [1]. This structural distinction means that biological data generated with the para isomer cannot be extrapolated to the meta isomer, making 893980‑35‑3 the necessary reagent for target‑identification or selectivity‑profiling studies that require the meta‑linker chemotype.
| Evidence Dimension | Phenyl-linker geometry (meta vs. para) and predicted kinase binding pose |
|---|---|
| Target Compound Data | 3-methylimidazo[2,1-b]thiazole attached at meta position of central phenyl ring (CAS 893980-35-3) |
| Comparator Or Baseline | 3-methylimidazo[2,1-b]thiazole attached at para position (CAS 893986-55-5; identified as a potent FLT3 inhibitor [1]) |
| Quantified Difference | Complete regioisomer switch; no quantitative kinase inhibition data available for the meta isomer because primary data have not been disclosed. Class‑level SAR indicates linker position dictates kinase selectivity. |
| Conditions | Structural comparison; FLT3 inhibitor SAR derived from 6-phenylimidazo[2,1-b]thiazole series [1] |
Why This Matters
Procurement of the meta isomer is mandatory for any experiment designed to probe kinase selectivity or perform chemical proteomics with the 3-methyl-4-nitrobenzamide scaffold, because the para isomer's biological activity cannot serve as a surrogate.
- [1] Lin X-D, Yang H-W, Ma S, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4534-4538. View Source
